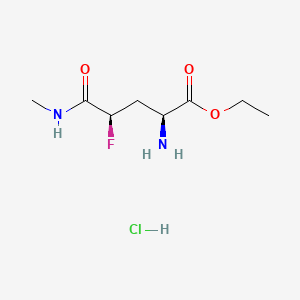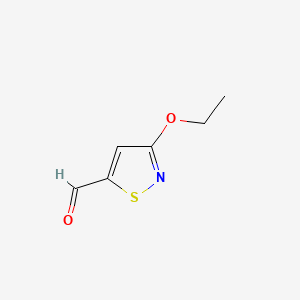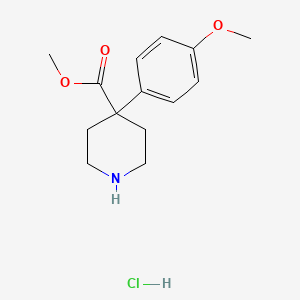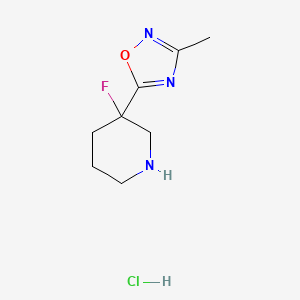
3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one, also known as 1-cyclobutanecarboxylic acid 3-(1H-1,2,3-triazol-1-yl) ester, is a cyclic organic compound belonging to the family of 1,2,3-triazoles. It is a highly versatile compound, used in a variety of applications in organic synthesis as well as in medicinal chemistry. It has been used in the development of new drugs and in the synthesis of other organic compounds.
作用機序
The mechanism of action of 3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one is not fully understood. However, it is believed to act as a catalyst in organic synthesis reactions, by facilitating the formation of new bonds between molecules. It is also believed to act as a ligand in medicinal chemistry applications, by binding to specific proteins and altering their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one have not been extensively studied. However, it has been shown to have some effect on the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. It has also been shown to have some effect on the activity of certain proteins, such as kinases, which are involved in signal transduction pathways.
実験室実験の利点と制限
The use of 3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available from chemical suppliers. It is also a highly versatile compound, which can be used in a variety of applications. However, it should be noted that the use of this compound can be limited by its reactivity and solubility.
将来の方向性
There are a number of potential future directions for the use of 3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one. For example, it could be used in the development of new drugs, as a building block for the synthesis of other organic compounds, or as a ligand in medicinal chemistry applications. It could also be used to create nanomaterials with unique properties, such as increased solubility and increased thermal stability. Additionally, further research is needed to understand the biochemical and physiological effects of this compound.
合成法
The synthesis of 3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one is usually carried out through a two-step process. In the first step, a 1,2,3-triazole is formed by the condensation of an amine and an acid chloride, followed by the addition of a cyclobutan-1-one to the 1,2,3-triazole ring. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane. The reaction is usually complete in a few hours.
科学的研究の応用
3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one has been used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, it has been used as a scaffold for the synthesis of new drugs, such as the anticancer drug imatinib. In organic synthesis, it has been used as a building block for the synthesis of other organic compounds, such as polymers and dyes. In materials science, it has been used to create nanomaterials with unique properties, such as increased solubility and increased thermal stability.
特性
IUPAC Name |
3-(triazol-1-yl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-6-3-5(4-6)9-2-1-7-8-9/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMPKYBHOLZZEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)N2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-methyl (1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B6610659.png)

![tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate](/img/structure/B6610682.png)


![2,2-dimethyl-3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B6610692.png)





![3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B6610742.png)
